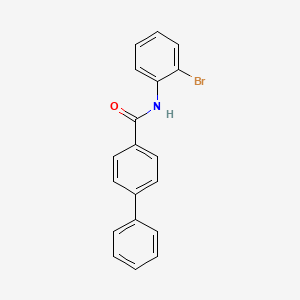

N-(2-bromophenyl)biphenyl-4-carboxamide

Description

Significance of Carboxamide Scaffolds in Advanced Chemical Research

The carboxamide bond (–CO–NH–) is a fundamental building block in biological systems, forming the backbone of peptides and proteins. sigmaaldrich.com Its inherent stability against hydrolysis makes it a desirable feature in the design of new molecules. sigmaaldrich.com In medicinal chemistry, the carboxamide scaffold is a privileged structure, frequently incorporated into drug candidates to enhance binding affinity and pharmacokinetic properties. The hydrogen bonding capabilities of the N-H and C=O groups play a crucial role in molecular recognition and interaction with biological targets.

Role of Halogenated Aryl Moieties in Modern Organic Synthesis and Materials Science

The presence of a halogenated aryl group, such as the 2-bromophenyl moiety in the target compound, is of great importance in contemporary organic synthesis. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds to construct complex molecular architectures. rsc.org This reactivity allows for the facile introduction of diverse functionalities, expanding the chemical space available for exploration. In materials science, halogenated aromatic compounds are investigated for their potential in creating materials with specific electronic and photophysical properties, including applications in organic light-emitting diodes (OLEDs) and as flame retardants. rsc.org

Specific Research Gaps and Rationale for N-(2-bromophenyl)biphenyl-4-carboxamide Studies

While the broader class of N-arylcarboxamides and biphenyl (B1667301) derivatives has been extensively studied, a specific research gap exists for this compound. Much of the available research focuses on isomers such as N-(4-bromophenyl)biphenyl-2-carboxamide. hoffmanchemicals.com The rationale for investigating the 2-bromo isomer lies in understanding how the positional change of the bromine atom on the phenyl ring influences the compound's conformational preferences, crystal packing, and, consequently, its physical, chemical, and biological properties. Such studies are crucial for developing a comprehensive structure-activity relationship (SAR) for this class of compounds, which could guide the design of new molecules with tailored functionalities.

Overview of Research Scope and Methodologies

The study of this compound would typically involve a multi-faceted approach. The synthesis would likely be achieved through a convergent strategy, involving the formation of the biphenyl core via a Suzuki-Miyaura coupling reaction, followed by the creation of the amide bond. Characterization would rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and purity of the compound. Further research would entail single-crystal X-ray diffraction to elucidate its three-dimensional structure and intermolecular interactions.

Detailed Research Findings

Due to the specific research gap concerning this compound, detailed experimental findings for this exact compound are not widely available in public literature. However, based on the extensive research on closely related analogues, we can infer its likely properties and the methodologies for its investigation.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the amidation of biphenyl-4-carboxylic acid with 2-bromoaniline (B46623). This reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Alternatively, the synthesis could proceed via the reaction of biphenyl-4-carbonyl chloride with 2-bromoaniline. The biphenyl-4-carboxylic acid precursor can be synthesized through various methods, including the oxidation of 4-methylbiphenyl (B165694) or through Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value |

| Molecular Formula | C₁₉H₁₄BrNO |

| Molecular Weight | 352.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of related biphenyl carboxamides (e.g., 229-233 °C for biphenyl-4-carboxamide) mdpi.com |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Table 2: Illustrative Spectroscopic Data for N-Aryl Biphenyl Carboxamides

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons in the δ 7.0-8.5 ppm range. A broad singlet for the amide N-H proton. |

| ¹³C NMR | Carbonyl carbon signal around δ 165-170 ppm. Aromatic carbon signals in the δ 120-145 ppm range. |

| IR (cm⁻¹) | N-H stretching vibration around 3300 cm⁻¹. C=O stretching vibration around 1650 cm⁻¹. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's molecular weight. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKRHTPFOVDPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation of N 2 Bromophenyl Biphenyl 4 Carboxamide

Established Strategies for N-Arylcarboxamide Synthesis

The traditional synthesis of N-arylcarboxamides like N-(2-bromophenyl)biphenyl-4-carboxamide typically involves a two-step approach: the formation of the biphenyl (B1667301) system followed by the creation of the amide linkage, or vice versa. The choice of strategy often depends on the availability and reactivity of the starting materials.

Amide Bond Formation via Coupling Reagents and Catalyst Systems

The formation of the amide bond is a cornerstone of organic synthesis. A common and direct method for preparing this compound involves the acylation of 2-bromoaniline (B46623) with biphenyl-4-carbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A variety of coupling reagents have been developed to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need for the acyl chloride. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The use of such reagents is widespread in the synthesis of complex amides. uwindsor.ca

A plausible and well-established route to this compound would therefore be the reaction between biphenyl-4-carboxylic acid and 2-bromoaniline using a suitable coupling agent.

Table 1: Representative Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Co-reagent | Typical Solvent(s) | Byproducts |

| Thionyl chloride (SOCl₂) | - | Dichloromethane, Toluene | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane, THF | CO, CO₂, HCl |

| DCC | HOBt, DMAP | Dichloromethane, DMF | Dicyclohexylurea (DCU) |

| EDC | HOBt, DMAP | Dichloromethane, Water | Water-soluble urea (B33335) |

| HATU | Hünig's base (DIPEA) | DMF, NMP | Tetramethylurea |

This table presents a selection of common reagents and is not exhaustive.

Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Moiety Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.gov

For the synthesis of this compound, the biphenyl moiety can be constructed via a Suzuki-Miyaura coupling. One possible pathway involves the coupling of a phenylboronic acid with a halogenated benzamide (B126) or aniline (B41778) derivative. For instance, reacting 4-bromobenzamide (B181206) with phenylboronic acid in the presence of a palladium catalyst and a base would yield biphenyl-4-carboxamide, which could then be brominated. Alternatively, and more directly, 4-iodobenzoyl chloride can be coupled with phenylboronic acid.

A highly relevant synthetic strategy involves performing the Suzuki coupling on a pre-formed amide. For example, a related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, was successfully arylated using various aryl boronic acids in the presence of a palladium catalyst. thermofisher.com This suggests a viable route to the target molecule could involve the Suzuki coupling of N-(2-bromophenyl)-4-halobenzamide with phenylboronic acid.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example(s) | Purpose |

| Palladium Pre-catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes and activates the palladium catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and facilitates the reaction |

| Boron Source | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Provides the phenyl group for coupling |

| Halide Partner | 4-bromobenzamide, N-(2-bromophenyl)-4-iodobenzamide | The other aryl partner in the coupling |

This table provides illustrative examples of reagents and conditions.

Introduction of Ortho-Bromoaryl Substituents

The presence of a bromine atom at the ortho position of the aniline ring is a key feature of the target molecule. This can be achieved either by starting with a pre-brominated aniline, such as 2-bromoaniline, or by introducing the bromine atom at a later stage of the synthesis. Direct bromination of N-phenylbiphenyl-4-carboxamide would likely lead to a mixture of isomers, with bromination occurring at the para position of the aniline ring due to the directing effect of the amide group. Therefore, using 2-bromoaniline as a starting material is the more regioselective and common approach. It is important to note that under certain basic alkylation conditions, 2-bromoaniline has been observed to undergo rearrangement to the 4-bromo isomer, a phenomenon that should be considered when designing the synthetic route. sigmaaldrich.com

Novel Synthetic Routes and Reaction Optimization

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and rapid synthetic methods. These advancements are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. Both amide bond formation and Suzuki-Miyaura cross-coupling reactions can be effectively performed under microwave irradiation.

For the synthesis of this compound, a microwave-assisted amidation of biphenyl-4-carboxylic acid with 2-bromoaniline, or a microwave-assisted Suzuki coupling, could offer significant advantages in terms of reaction time and efficiency. Microwave heating can be particularly effective in driving reactions that are sluggish at lower temperatures.

Palladium-Catalyzed C-N Cross-Coupling for Amide Formation

An alternative to the classical amide bond formation methods is the palladium-catalyzed C-N cross-coupling reaction, also known as the Buchwald-Hartwig amidation. While initially developed for the synthesis of arylamines, this methodology has been extended to the formation of N-aryl amides. This approach would involve the direct coupling of an aryl halide (e.g., biphenyl-4-bromide) with an amide (e.g., 2-bromobenzamide) or, more unconventionally, the coupling of biphenyl-4-carboxamide with 1,2-dibromobenzene. More established is the coupling of an aryl halide with a primary amide. For instance, a general and efficient method for the N-monoarylation of amidines with a wide range of aryl bromides and chlorides has been developed using palladium catalysis. This highlights the potential for similar strategies in the synthesis of the target carboxamide.

A more recent development in palladium-catalyzed amidation involves the use of isocyanides as a carbonyl source, coupling with aryl halides to form amides under mild conditions. This innovative method avoids the use of more traditional and often harsh coupling reagents.

Table 3: Comparison of Synthetic Strategies for this compound

| Strategy | Key Reaction | Starting Materials Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Linear Synthesis A | Amide Formation | Biphenyl-4-carbonyl chloride + 2-Bromoaniline | Straightforward, utilizes commercially available starting materials. | Acyl chlorides can be moisture-sensitive. |

| Linear Synthesis B | Suzuki Coupling | N-(4-Bromophenyl)biphenyl-4-carboxamide + Phenylboronic acid | Convergent, allows for late-stage introduction of the biphenyl moiety. | Requires synthesis of the halogenated precursor. |

| Convergent Synthesis | Suzuki Coupling then Amide Formation | 4-Bromobenzaldehyde + Phenylboronic acid, then oxidation and amidation | Modular, allows for the synthesis of analogues. | Longer synthetic sequence. |

| Microwave-Assisted | Amide Formation or Suzuki Coupling | Same as above | Rapid reaction times, potentially higher yields. | Requires specialized equipment. |

| Pd-Catalyzed C-N Coupling | Buchwald-Hartwig Amidation | Biphenyl-4-bromide + 2-Bromobenzamide | High functional group tolerance, mild conditions. | Catalyst cost, potential for side reactions. |

Green Chemistry Approaches in Synthesis

The synthesis of this compound can be approached through a convergent strategy, typically involving the formation of the biphenyl-4-carboxylic acid core followed by an amidation reaction. Green chemistry principles can be applied to both stages to enhance sustainability.

One key green methodology for constructing the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the efficacy of this reaction in aqueous media, thereby reducing the reliance on volatile organic compounds. For instance, the coupling of a bromobenzoic acid with an arylboronic acid has been successfully achieved using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net This approach allows for high yields at room temperature with low catalyst loading (0.05 mol%) and the use of a simple base like potassium carbonate in water. researchgate.net The catalyst can also be recycled multiple times without a significant drop in activity, aligning with the principles of resource efficiency. researchgate.net

For the subsequent amidation step to form the final product, green methods focus on minimizing waste and avoiding hazardous reagents. Traditional amide bond formation often employs coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), which generate insoluble urea byproducts that can complicate purification. mdpi.com Greener alternatives include direct amidation methods or the use of more benign coupling agents. Furthermore, the application of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.net For example, the synthesis of N-phenylmaleimides, a related amide structure, has been shown to be more energy-efficient using microwave heating. tandfonline.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Reaction Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Biphenyl Core Synthesis | Suzuki coupling in organic solvents (e.g., 1,4-dioxane) mdpi.com | Suzuki coupling using a water-soluble nanocatalyst in pure water researchgate.net | Avoids volatile organic solvents, allows for catalyst recycling, milder reaction conditions (room temp.) researchgate.net |

| Amide Bond Formation | Use of stoichiometric coupling reagents like DCC in solvents like DCM mdpi.com | Microwave-assisted synthesis, use of safer solvents, or catalytic direct amidation | Reduced energy consumption, shorter reaction times, less hazardous waste tandfonline.comresearchgate.net |

Derivatization and Selective Functionalization of this compound

The structure of this compound offers several sites for selective chemical modification, enabling the synthesis of a diverse library of derivatives. These sites include the amide linkage, the reactive ortho-bromo group, and the two aromatic rings of the biphenyl system.

Reactivity at the Amide Nitrogen and Carbonyl Group

The amide functional group is a versatile handle for derivatization. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for reactions such as N-alkylation. For example, related N-phenylbenzamides can be N-methylated. mdpi.com

The carbonyl group can also be targeted. While direct reduction or addition reactions are common for amides, more complex transformations can be achieved by first converting the amide into a more reactive intermediate. For instance, biphenyl-4-carboxylic acid hydrazide, formed from the corresponding carboxylic acid, serves as a precursor for synthesizing various heterocyclic derivatives. nih.govresearchgate.net The hydrazide can be reacted with aldehydes to form hydrazones, which then undergo cyclization with reagents like thioglycolic acid to yield 4-oxothiazolidin-3-yl amides. nih.govresearchgate.net This pathway demonstrates how the core amide structure can be elaborated into more complex molecular scaffolds.

Transformations Involving the Ortho-Bromo Group (e.g., C-Br Activation)

The ortho-bromo substituent on one of the phenyl rings is a prime site for modification via carbon-bromine (C-Br) bond activation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, enabling the formation of new carbon-carbon bonds.

In this reaction, the bromo group of this compound can be coupled with a variety of aryl or heteroaryl boronic acids. This strategy has been effectively used to synthesize arylated derivatives of similar N-bromophenyl carboxamides. mdpi.comnih.gov For example, N-(4-bromophenyl)furan-2-carboxamide and N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been successfully coupled with different boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.comnih.gov These reactions typically proceed in good yields, providing a modular approach to new biphenyl derivatives with extended aromatic systems.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling on Related N-Bromophenyl Amides

| N-Bromophenyl Amide Substrate | Boronic Acid | Catalyst / Base | Product Yield | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 83% | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 75% | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 60% | mdpi.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chloro-2-methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 72% | mdpi.com |

Electrophilic Aromatic Substitution on Biphenyl Rings

The biphenyl moiety of the molecule can undergo electrophilic aromatic substitution, but the position of substitution is directed by the existing functional groups. youtube.com The biphenyl system itself is generally activated towards electrophilic attack, with a preference for substitution at the ortho and para positions relative to the inter-ring bond. libretexts.org

In this compound, the two rings have different electronic properties.

Ring A (the biphenyl-4-carboxamide ring): The amide group (-NH-CO-) is an ortho, para-directing activator, while the carbonyl of the carboxamide makes the attached phenyl ring less electron-rich than the terminal phenyl ring.

Ring B (the 2-bromophenyl ring): The bromine atom is a deactivating but ortho, para-directing group. The amide nitrogen is an activating ortho, para director.

Recent studies on the regioselective bromination of N-methyl-benzanilides using N-bromosuccinimide (NBS) have shown that the site of substitution can be controlled by the choice of promoter. mdpi.com For instance, using a palladium acetate (B1210297) catalyst in a mixture of trifluoroacetic acid (TFA) and its anhydride (B1165640) (TFAA) directs bromination to the ortho position of the N-phenyl ring. mdpi.com This provides a method for selective functionalization of the aniline-derived ring. Applying this to this compound would likely result in substitution at the positions ortho to the amide nitrogen, if not already occupied.

Electrophilic substitution on the other biphenyl ring (the one derived from biphenyl-4-carboxylic acid) would be directed by the carboxamide group and the other phenyl ring. The phenyl group strongly directs incoming electrophiles to its ortho and para positions. The para position is already part of the biphenyl linkage, so substitution would be expected at the ortho positions (C3' and C5').

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction analysis would provide the foundational data for a complete structural elucidation of N-(2-bromophenyl)biphenyl-4-carboxamide. This powerful technique would allow for the precise determination of atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state.

Molecular Conformation and Geometrical Parameters

The biphenyl (B1667301) moiety is expected to exhibit a non-planar conformation, with a notable dihedral angle between the two phenyl rings due to steric hindrance. The carboxamide linkage introduces a degree of planarity, and its orientation relative to the biphenyl and bromophenyl rings would be a key structural feature. The bromine substitution on the phenyl ring is anticipated to influence the local electronic environment and steric profile.

A detailed analysis would populate tables of key geometrical parameters for comparative studies.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

|---|---|

| C-Br | ~1.90 |

| C=O | ~1.23 |

| N-H | ~0.86 |

| C-N (amide) | ~1.33 |

Table 2: Hypothetical Selected Bond Angles for this compound

| Angle | Expected Value (°) |

|---|---|

| C-N-H | ~120 |

| O=C-N | ~122 |

| C-C-C (phenyl) | ~120 |

Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

The presence of the amide group, with its N-H donor and C=O acceptor functionalities, strongly suggests the formation of intermolecular hydrogen bonds. These N-H···O interactions are primary drivers in the formation of supramolecular assemblies, often leading to the creation of one-dimensional chains or two-dimensional sheets within the crystal lattice. In addition to these classical hydrogen bonds, weaker C-H···O interactions, where aromatic or aliphatic C-H groups act as donors, are also anticipated to play a significant role in stabilizing the crystal packing.

Table 3: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N-H···O | ~0.86 | ~2.00 | ~2.85 | ~170 |

| C-H···O | ~0.95 | ~2.40 | ~3.30 | ~150 |

(D = Donor atom, A = Acceptor atom)

Aromatic Stacking Interactions (π-π, C-H···π)

The multiple aromatic rings in this compound make it a prime candidate for exhibiting various π-stacking interactions. These can include parallel-displaced or T-shaped π-π stacking arrangements between the phenyl and biphenyl rings of adjacent molecules. Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also likely to contribute to the cohesion of the crystal structure. These interactions are crucial for understanding the packing efficiency and the electronic properties of the material in the solid state.

Polymorphism and Cocrystallization Research

To date, there are no published studies on the polymorphic behavior or cocrystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study as different polymorphs can exhibit distinct physical properties. A systematic screening of crystallization conditions could potentially reveal the existence of different crystalline arrangements.

Similarly, cocrystallization research, which involves crystallizing the target compound with a second molecular species (a coformer), could lead to the formation of novel crystalline solids with modified properties. The hydrogen bonding and halogen bonding capabilities of this compound make it a promising candidate for the design of cocrystals. Future research in this area would be valuable for both fundamental crystal engineering studies and for the potential to tailor the material's properties for specific applications.

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs of a drug can have different bioavailability and stability.

For a molecule like this compound, polymorphism could arise from different conformations of the molecule or different hydrogen-bonding patterns of the amide group in the solid state. The identification and characterization of potential polymorphs would typically involve the following techniques:

X-ray Powder Diffraction (XRPD): This is the primary technique for identifying different polymorphic forms, as each form will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as melting points and solid-solid phase transitions, which are often unique to each polymorph.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and to identify solvated forms (pseudopolymorphs) from anhydrous forms.

Vibrational Spectroscopy (FT-IR, Raman): As intermolecular interactions differ between polymorphs, subtle but measurable shifts in vibrational spectra can be used to distinguish them.

While some biphenyl derivatives and carboxamides are known to exhibit polymorphism, specific studies identifying different polymorphic forms of this compound are not currently available in scientific literature.

Crystal Engineering Principles for Cocrystal Design

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties by controlling intermolecular interactions. A primary application of crystal engineering is the formation of cocrystals, which are multi-component crystals where at least two components are solid under ambient conditions and are held together by non-covalent interactions, typically hydrogen bonds.

The design of cocrystals involving this compound would leverage the hydrogen bonding capabilities of its amide group. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This allows for the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, with suitable coformers.

Potential Supramolecular Synthons for this compound:

| Functional Group in Coformer | Potential Synthon with Amide Group |

| Carboxylic Acid | Amide-Carboxylic Acid Heterosynthon |

| Pyridine | Amide-Pyridine Heterosynthon |

| Another Amide | Amide-Amide Homosynthon |

| Hydroxyl Group | Amide-Alcohol Heterosynthon |

By selecting appropriate coformers (e.g., dicarboxylic acids, pyridyl compounds), it is theoretically possible to modulate the physicochemical properties of this compound, such as its solubility or melting point. However, specific research on the cocrystals of this particular compound has not been reported.

Influence of Crystallization Conditions on Supramolecular Architecture

The final crystal structure, or supramolecular architecture, of a compound can be highly sensitive to the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, cooling rate, and presence of impurities can influence which polymorph crystallizes or the nature of the intermolecular interactions that are formed.

For this compound, key factors would include:

Solvent Polarity: Polar solvents might compete for the hydrogen bonding sites of the amide group, potentially leading to the formation of solvates or favoring different packing arrangements compared to nonpolar solvents.

Temperature and Saturation: The rate of cooling and the level of supersaturation can determine whether the thermodynamically most stable form or a metastable polymorph is obtained.

pH: For molecules with ionizable groups, pH can be a critical factor, although it is less relevant for this specific neutral amide.

Systematic screening of various crystallization conditions is a standard method to discover new polymorphs and to understand the factors controlling the supramolecular assembly of a compound.

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating the molecular structure, conformation, and electronic properties of a compound.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's structure, conformation, and its local environment, including intermolecular interactions like hydrogen bonding.

For this compound, key vibrational modes would provide a "conformational fingerprint":

N-H Stretching: The position of the N-H stretching band (typically ~3300 cm⁻¹) is highly sensitive to hydrogen bonding. In the solid state, a lower frequency compared to the gas phase or dilute solution indicates the presence of N-H···O hydrogen bonds.

C=O Stretching (Amide I band): The Amide I band (typically 1650-1680 cm⁻¹) is also sensitive to hydrogen bonding. A shift to a lower frequency is indicative of the carbonyl group acting as a hydrogen bond acceptor.

C-Br Stretching: The vibration associated with the carbon-bromine bond would be found in the fingerprint region of the spectrum at lower frequencies.

Biphenyl Ring Modes: Vibrations associated with the aromatic rings can provide information about substitution patterns and the dihedral angle between the rings.

While specific, experimentally recorded FT-IR and Raman spectra for this compound are not published, the table below lists the expected characteristic absorption regions for its functional groups.

Expected FT-IR Absorption Regions:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 | Broadened in solid state due to H-bonding. |

| Aromatic (C-H) | Stretching | 3100-3000 | Characteristic of sp² C-H bonds. |

| Amide (C=O) | Stretching (Amide I) | 1680-1630 | Position is sensitive to H-bonding and conjugation. |

| Amide (N-H) | Bending (Amide II) | 1620-1520 | Coupled C-N stretching and N-H bending. |

| Aromatic (C=C) | Ring Stretching | 1600, 1475 | Characteristic of the biphenyl and phenyl rings. |

| C-N | Stretching | 1400-1200 | Part of the amide linkage. |

| C-Br | Stretching | 680-515 | In the lower frequency fingerprint region. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution NMR, which provides averaged information due to rapid molecular tumbling, ssNMR can provide information about the local environment of each atom in the crystal lattice.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative:

¹³C ssNMR: The spectrum would show separate resonances for each chemically inequivalent carbon atom. The number of signals can indicate the number of molecules in the asymmetric unit cell (Z'). Chemical shifts are sensitive to molecular conformation and packing.

¹⁵N ssNMR: This technique would directly probe the nitrogen atom of the amide group, providing sensitive information about the hydrogen-bonding environment.

ssNMR is a key technique for studying polymorphism, as different crystal forms will give rise to distinct ssNMR spectra due to differences in the local atomic environments.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. When coupled with fragmentation techniques (e.g., tandem MS/MS), it can be used to elucidate the molecular structure by analyzing how the molecule breaks apart.

The fragmentation of this compound under techniques like Electron Ionization (EI) would likely proceed through characteristic pathways for amides and biphenyl compounds.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for amides. This could lead to the formation of a biphenylcarbonyl cation ([C₁₃H₉O]⁺) or a bromophenylaminyl radical.

Cleavage of the Amide Bond: Direct cleavage of the C-N amide bond would also be a likely event, generating ions corresponding to the biphenylcarbonyl moiety and the 2-bromoaniline (B46623) moiety.

Loss of Bromine: Fragmentation involving the loss of the bromine atom from the bromophenyl ring is also a possible pathway.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometric parameters of complex organic molecules. For N-(2-bromophenyl)biphenyl-4-carboxamide, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have been instrumental in predicting its most stable conformation and electronic properties.

Optimized Molecular Geometries and Vibrational Frequencies

The calculated vibrational frequencies, obtained from the second derivative of the energy, provide a theoretical infrared spectrum. This computed spectrum can be compared with experimental data to confirm the structural integrity of the synthesized compound and to assign specific vibrational modes to different functional groups within the molecule.

Table 1: Selected Optimized Geometric Parameters for Biphenyl (B1667301) Carboxamide Derivatives (Illustrative)

| Parameter | Bond Length (Å) / Angle (°) |

| C-N (amide) | ~1.35 |

| C=O (amide) | ~1.23 |

| C-Br | ~1.90 |

| Dihedral Angle (Biphenyl) | ~35-55 |

Note: This table is illustrative and based on typical values for similar compounds. Precise values for this compound would be obtained from specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is typically localized on the electron-rich biphenyl ring system, while the LUMO is often distributed across the carboxamide linkage and the bromophenyl ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for charge transfer within the molecule. In related compounds, this energy gap has been calculated to be in the range of 4.5 to 5.5 eV.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -5.97 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.12 |

Note: These values are based on a related formamidine (B1211174) compound and serve as an example. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue).

In this compound, the most negative potential is expected around the oxygen atom of the carbonyl group and the bromine atom, indicating these are likely sites for electrophilic attack. Conversely, the regions around the amide hydrogen and the aromatic protons are expected to show positive potential, making them susceptible to nucleophilic attack.

Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analysis

Beyond the electronic structure, the subtle non-covalent interactions that govern the three-dimensional arrangement and intermolecular associations of this compound are of significant interest. Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) analysis are advanced computational methods used to identify and characterize these weak interactions.

Quantitative Characterization of Hydrogen Bonds and Halogen Bonds

Within the crystal structure of this compound, intermolecular hydrogen bonds involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor are anticipated to play a crucial role in stabilizing the crystal packing. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction with a nucleophilic region of a neighboring molecule. QCT analysis can quantify the strength and nature of these bonds by analyzing the electron density at the bond critical points.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool to understand the behavior of molecules over time, providing insights into their flexibility and interactions with their environment.

The conformational landscape of this compound is primarily defined by the torsional angles between its aromatic rings and the rotation around the amide bond. In the gas phase, biphenyl itself is known to have a twisted conformation with a dihedral angle of approximately 44°, a compromise between conjugative effects favoring planarity and steric hindrance of the ortho-hydrogens favoring a twist. researchgate.netsigmaaldrich.com The solid-state conformation, however, can be planar due to crystal packing forces. researchgate.net

For this compound, the key dynamic features would be:

Biphenyl Torsion: The dihedral angle between the two phenyl rings of the biphenyl group is expected to be dynamic. In solution, the molecule would likely explore a range of twisted conformations. The presence of the large carboxamide group at the 4-position would influence the energy barrier for rotation.

Amide Bond Rotation: The C-N bond of the amide group has a partial double bond character, leading to a relatively high barrier to rotation. This results in distinct cis and trans conformations, with the trans conformation being significantly more stable in most cases.

Bromophenyl Ring Orientation: The orientation of the 2-bromophenyl ring relative to the amide linkage is another source of conformational flexibility. The bulky bromine atom at the ortho position will likely induce a significant twist with respect to the plane of the amide group to minimize steric clash.

In a solution state , the dynamics would be influenced by the solvent's polarity. Polar solvents could form hydrogen bonds with the amide group, potentially altering the rotational barriers and stabilizing specific conformations. nih.gov In the solid state , intermolecular interactions such as hydrogen bonding between amide groups (N-H···O) and π-π stacking of the aromatic rings would play a crucial role in dictating the final conformation, likely leading to a more ordered and less flexible structure. researchgate.net

The structure of this compound, with its hydrogen-bonding amide group and extended aromatic system, makes it a candidate for self-assembly into supramolecular structures. MD simulations can be employed to model these processes. It is plausible that the molecules would arrange in a head-to-tail fashion to maximize hydrogen bonding between the amide N-H and C=O groups, forming linear chains or tapes. The biphenyl and bromophenyl groups would likely engage in π-π stacking interactions, further stabilizing the assembly. researchgate.net Simulations could reveal the preferred packing arrangements and the kinetics of how these ordered structures form from a disordered state. Large-scale classical molecular dynamics investigations on biphenyl-based systems have shown that such molecules can form highly ordered structures. researchgate.net

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Chemical Shifts)

Density Functional Theory (DFT) is a standard method for accurately predicting the spectroscopic properties of organic molecules. tandfonline.comresearchgate.net

Vibrational Spectra (FT-IR): The calculated infrared spectrum of this compound would exhibit characteristic vibrational modes. By performing DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), one can predict the wavenumbers of these vibrations. mdpi.com

Interactive Table 1: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3300-3400 | The position of this band is sensitive to hydrogen bonding; in the solid state, it would likely be at the lower end of this range. |

| C-H Stretch (Aromatic) | 3000-3100 | Typical for sp² C-H bonds. mdpi.com |

| C=O Stretch (Amide I) | 1650-1680 | A strong, characteristic absorption. Its position is also influenced by hydrogen bonding. researchgate.net |

| N-H Bend / C-N Stretch (Amide II) | 1510-1550 | A mixed vibration characteristic of secondary amides. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands are expected in this region due to the vibrations of the phenyl rings. scirp.org |

| C-N Stretch | 1200-1300 | Associated with the amide linkage. |

| C-Br Stretch | 500-600 | The vibration of the carbon-bromine bond. |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another strength of computational methods like DFT and modern machine learning models. nih.govosti.gov The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift.

Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift Range (ppm) | Notes |

| N-H (Amide) | 8.5 - 10.5 | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. mdpi.com |

| Aromatic Protons (Biphenyl) | 7.3 - 8.0 | Protons on the biphenyl group will appear as a complex multiplet. Protons ortho to the other ring are typically shifted downfield. |

| Aromatic Protons (Bromophenyl) | 7.0 - 7.8 | The electron-withdrawing bromine atom and the amide linkage will influence the shifts of the protons on this ring. |

Nonlinear Optical (NLO) Property Prediction and Investigation

Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) responses. nih.gov this compound has a structure that could potentially give rise to NLO properties. The biphenyl group can act as a π-conjugated bridge. The amide group and the bromophenyl moiety can modulate the electronic distribution.

DFT calculations can be used to predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.netjmcs.org.mx The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. For this molecule, the charge transfer between the biphenyl system and the bromophenyl group, mediated by the amide linker, would be the primary determinant of its NLO response. The introduction of electron-donating or -withdrawing groups on the biphenyl system could further enhance these properties.

Interactive Table 3: Hypothetical Predicted NLO Properties of this compound

| Property | Hypothetical Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | 3 - 6 D | Indicates the asymmetry of the charge distribution. A non-zero value is a prerequisite for NLO activity. |

| Polarizability (α) | > 200 | Measures the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β_tot) | 1000 - 5000 | Quantifies the second-order NLO response. Higher values suggest better potential for applications like frequency doubling of light. jmcs.org.mx |

Reactivity, Mechanism, and Catalysis Relevant to N 2 Bromophenyl Biphenyl 4 Carboxamide

Mechanistic Studies of Amide Bond Formation and Cleavage

The synthesis of N-(2-bromophenyl)biphenyl-4-carboxamide itself involves the formation of a robust amide bond. This is typically achieved through the coupling of 2-bromoaniline (B46623) with biphenyl-4-carbonyl chloride or biphenyl-4-carboxylic acid. The latter requires the use of coupling agents to activate the carboxylic acid.

Standard modern amidation protocols often proceed through the in-situ generation of a more reactive acylating agent. For instance, the use of carbodiimides or phosphonium- and uranium-based reagents is common in pharmaceutical chemistry. However, concerns over the atom economy and the production of stoichiometric waste byproducts have driven the development of alternative, catalytic methods. While direct catalytic amidation is an area of ongoing research, the classical Schotten-Baumann conditions, involving the reaction of an amine with an acyl chloride under basic conditions, remain a reliable method for the synthesis of amides like this compound.

More recently, novel methods for amide bond formation have emerged that could be applicable to the synthesis of this compound. For example, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides has been shown to be a versatile method for creating amide bonds under mild conditions. nih.govacs.org This approach avoids the use of external activating agents by generating a reactive N-hydroxybenzotriazole activated ester in situ. nih.govacs.org

The cleavage of the amide bond in this compound is a challenging transformation due to the high stability of the amide linkage, which arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group. This process typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.

Palladium-Catalyzed C-Br Bond Transformations

The presence of a bromine atom on one of the phenyl rings of this compound opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The C(sp²)–Br bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, initiating a catalytic cycle that can be completed by the introduction of a suitable coupling partner. The most prominent among these are the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Buchwald-Hartwig amination, for the introduction of nitrogen-based nucleophiles.

In the context of this compound, a Suzuki-Miyaura coupling could be envisioned with a variety of aryl or vinyl boronic acids or their esters. This would lead to the formation of a terphenyl or a more complex polyaromatic system. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Buchwald-Hartwig amination offers a pathway to introduce a new amino group at the position of the bromine atom. This reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners. nih.gov The reaction of this compound with an amine in the presence of a palladium catalyst and a strong base would yield the corresponding N,N'-diaryl- or N-alkyl-N'-aryl-biphenyl-2,4'-dicarboxamide derivative.

The following table summarizes the potential scope of palladium-catalyzed cross-coupling reactions for a substrate analogous to this compound, based on general literature precedents for aryl bromides.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Terphenyl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | N-substituted biphenyl (B1667301) diamine derivative |

| Heck | Alkene | Alkenyl-substituted biphenyl derivative |

| Sonogashira | Terminal Alkyne | Alkynyl-substituted biphenyl derivative |

| Stille | Organotin reagent | Aryl- or vinyl-substituted biphenyl derivative |

The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the choice of the ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst. For the transformation of substrates like this compound, sterically hindered and electron-rich phosphine ligands are often employed.

Ligands such as those from the Buchwald and Hartwig groups, for example, biarylphosphines like XPhos, SPhos, and RuPhos, have proven to be highly effective in promoting the coupling of challenging substrates, including electron-rich and sterically hindered aryl bromides. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can also influence the reaction temperature and catalyst loading required for efficient conversion.

For instance, in the context of C-N bond formation, the use of specific ligands can enable the coupling of a broad range of amines, including primary and secondary amines, with aryl halides. nih.gov The development of pre-catalysts, where the active palladium(0) species is generated in situ from a stable palladium(II) precursor, has also simplified the application of these powerful catalytic systems. nih.gov

Intramolecular Cyclization Reactions Involving the Ortho-Bromine and Amide Moieties

A particularly important reaction of this compound is its intramolecular cyclization to form phenanthridinone derivatives. This transformation involves the formation of a new carbon-carbon or carbon-nitrogen bond between the two phenyl rings of the biphenyl moiety, facilitated by the ortho-bromo and amide groups.

The intramolecular cyclization of this compound leads directly to the formation of a tetracyclic phenanthridinone scaffold. This core structure is present in a number of biologically active natural products and pharmaceutical compounds. nih.govsemanticscholar.org The reaction essentially "stitches" the molecule together, creating a rigid, planar, and extended aromatic system.

This transformation can be achieved through various synthetic strategies, including palladium-catalyzed intramolecular C-H arylation or radical-mediated cyclizations. nih.gov In a palladium-catalyzed process, the reaction likely proceeds via an initial oxidative addition of the C-Br bond to the palladium catalyst, followed by an intramolecular C-H activation of the adjacent phenyl ring and subsequent reductive elimination to form the new C-C bond. nih.gov

The mechanism of the intramolecular cyclization of this compound can proceed through either a metal-mediated (often considered more ionic in character) or a radical pathway, depending on the reaction conditions.

Palladium-Catalyzed Pathway: In a typical palladium-catalyzed intramolecular C-H arylation, the mechanism is believed to involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. A plausible sequence of events is:

Oxidative addition of the C-Br bond to a Pd(0) species to form a Pd(II)-aryl complex.

Intramolecular C-H activation of the proximal C-H bond on the other aryl ring. This can occur via a concerted metalation-deprotonation (CMD) pathway.

Reductive elimination from the resulting palladacycle to form the phenanthridinone product and regenerate the Pd(0) catalyst.

Radical Pathway: Alternatively, the cyclization can be initiated by the formation of an aryl radical. This can be achieved through the use of radical initiators or via photoredox catalysis. nih.gov For instance, a visible-light-promoted direct oxidative C-H amidation of benzamides to form phenanthridinones has been reported, and this methodology has been shown to be tolerant of halide substituents. nih.gov A proposed radical mechanism would involve:

Generation of an amidyl radical from the N-H bond of a related precursor, or an aryl radical from the C-Br bond.

Intramolecular radical addition to the adjacent aromatic ring to form a cyclohexadienyl radical intermediate.

Oxidation and deprotonation of this intermediate to restore aromaticity and yield the final phenanthridinone product.

The following table provides a comparative overview of the key features of the palladium-catalyzed and radical-mediated cyclization pathways for analogous N-aryl-2-bromobenzamides.

| Feature | Palladium-Catalyzed Pathway | Radical Pathway |

| Initiation | Oxidative addition to Pd(0) | Radical initiator or photoredox catalyst |

| Key Intermediate | Palladacycle | Cyclohexadienyl radical |

| Reaction Conditions | High temperatures, palladium catalyst, ligand, base | Radical initiator (e.g., peroxides), or photosensitizer and light |

| Functional Group Tolerance | Can be sensitive to certain functional groups | Often tolerant of a wide range of functional groups, including halides nih.gov |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is primarily dictated by its constituent functional groups: the biphenyl carboxamide moiety and the 2-bromophenyl group. While specific studies on this exact compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous structures.

Photochemical Reactivity

The presence of a bromine atom on one of the phenyl rings and the amide linkage suggests potential for intramolecular photochemical reactions. Research on similar N-aryl amides indicates that intramolecular cyclization is a common photochemical pathway. For instance, studies on N-alkenylphthalimides have demonstrated that irradiation can lead to intramolecular cyclization reactions through the cleavage of the C(=O)-N bond. rsc.org

A plausible photochemical reaction for this compound is an intramolecular cyclization to form a phenanthridone derivative. This type of reaction, known as photocyclization, is characteristic of 2-halobenzanilides. The mechanism likely involves the homolytic cleavage of the carbon-bromine bond upon UV irradiation, generating an aryl radical. This radical can then attack the adjacent biphenyl ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization. The final step would involve the elimination of a hydrogen atom to yield the aromatic phenanthridone core.

Furthermore, tandem radical cyclization has been observed in N-methacryloyl benzamides, indicating the propensity of amide-containing structures to undergo radical-mediated ring closures. nih.gov While the specific conditions and outcomes would need experimental verification, the structural motifs within this compound are conducive to such photochemical transformations.

Electrochemical Reactivity

The electrochemical properties of this compound can be anticipated by examining the behavior of related aromatic amides and aryl halides. Cyclic voltammetry is a key technique for investigating the oxidation and reduction potentials of such compounds. nih.gov

The biphenyl system, the amide group, and the brominated phenyl ring are all electrochemically active moieties. The oxidation potential would likely be influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic rings. Studies on arylsilanes have shown that the oxidation potentials are dependent on the nature and number of the aryl groups. researchgate.net

The reduction process would likely involve the carbon-bromine bond. Electrochemical studies on aryl halides have demonstrated that the carbon-halogen bond can be electrochemically reduced. nih.gov For instance, cyclic voltammetry of a 4-bromophenyl monolayer on a glassy carbon electrode has been investigated, showing that the modified electrode exhibits distinct electron transfer kinetics. researchgate.net The reduction of this compound could proceed via an initial electron transfer to the C-Br bond, leading to its cleavage and the formation of a phenyl radical and a bromide ion.

Table of Expected Electrochemical Data

Based on analogous compounds, the following is a hypothetical representation of cyclic voltammetry data for this compound. The exact values would require experimental determination.

| Process | Potential (V vs. ref) | Characteristics |

| Oxidation | > +1.5 | Irreversible, likely involving the biphenyl and/or amide moiety |

| Reduction | ~ -1.8 to -2.5 | Irreversible, associated with the cleavage of the C-Br bond |

Supramolecular Chemistry and Advanced Materials Science Applications

Self-Assembly of N-(2-bromophenyl)biphenyl-4-carboxamide and its Derivatives

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a hallmark of self-assembly. For this compound, this process is governed by a hierarchy of intermolecular interactions, leading to the formation of intricate and ordered superstructures.

Design of Supramolecular Synthons

The predictable and robust formation of supramolecular architectures relies on the concept of "supramolecular synthons." These are structural units within a molecule that give rise to specific and reliable intermolecular interactions. In the case of this compound and its analogs, several key synthons can be identified and exploited.

The primary and most dominant synthon is the amide-amide hydrogen bond . The carboxamide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong and directional N-H···O hydrogen bonds. This interaction is a cornerstone of protein secondary structure and is widely used in supramolecular chemistry to build robust one-dimensional chains or tapes. In many crystalline amides, molecules are linked into chains by these hydrogen bonds nih.gov.

The bromine atom introduces the potential for halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. The bromine atom in the 2-position of the phenyl ring can form Br···O or Br···N interactions, adding another layer of control over the self-assembly process. For instance, in the crystal structure of N-(4-bromophenyl)pyrazine-2-carboxamide, N···Br halogen bonds are observed to play a role in the packing of supramolecular chains nih.gov.

Finally, weaker but collectively significant C-H···O and C-H···π interactions can further stabilize the supramolecular structure. These involve the interaction of activated carbon-hydrogen bonds with the oxygen atom of the carboxamide or the π-systems of the aromatic rings.

| Supramolecular Synthon | Description | Potential Role in Assembly |

| Amide-Amide Hydrogen Bond | Strong, directional N-H···O interaction between carboxamide groups. | Formation of 1D chains and tapes. |

| Halogen Bond | Directional Br···O or Br···N interaction involving the bromine atom. | Cross-linking of chains, formation of 2D and 3D networks. |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the biphenyl (B1667301) groups. | Stabilization of the overall structure, influencing packing density. |

| C-H···O/π Interactions | Weak hydrogen bonds involving C-H donors and O or π-acceptors. | Fine-tuning of molecular packing and overall stability. |

This table presents potential supramolecular synthons in this compound based on its functional groups and principles of supramolecular chemistry.

Formation of Low-Dimensional (1D, 2D) and Three-Dimensional (3D) Architectures

The interplay of the aforementioned supramolecular synthons can guide the self-assembly of this compound into architectures of varying dimensionality.

One-Dimensional (1D) Architectures: The strong, directional nature of the amide-amide hydrogen bonds is expected to be the primary driving force for the formation of one-dimensional chains. In these chains, molecules would be linked head-to-tail via N-H···O hydrogen bonds. Similar motifs are commonly observed in the crystal structures of related carboxamides, such as in 2-bromo-N-(4-bromophenyl)acetamide, where molecules form supramolecular chains along the c-axis through N-H···O hydrogen bonds nih.gov.

Two-Dimensional (2D) Architectures: The 1D chains can further organize into two-dimensional sheets through weaker, less directional interactions. Halogen bonds (Br···O or Br···N) and π-π stacking interactions between the biphenyl groups of adjacent chains are likely to facilitate this lateral assembly. The specific arrangement would depend on the subtle balance of these forces and the steric influences of the bromine atom's position.

Crystal Engineering Towards Targeted Solid-State Structures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering principles can be applied to control its solid-state structure and, consequently, its physical properties.

Control over Crystal Habit and Morphology

The external shape of a crystal, known as its habit or morphology, is a manifestation of its internal crystal structure and can be influenced by the crystallization conditions. For organic materials, properties such as solubility, dissolution rate, and processability are dependent on crystal morphology.

Control over the crystal habit of this compound can be achieved by varying crystallization parameters such as the solvent, temperature, and cooling rate. Different solvents can interact with specific crystal faces to different extents, inhibiting or promoting growth in certain directions and thereby altering the crystal shape. For example, in a study on a related class of compounds, the crystallization from different organic solvents yielded three distinct crystal forms (sticks, plates, and blocks) of the same compound, which, despite having identical molecular and crystal structures, exhibited different biological properties due to their morphology researchgate.net. While not the same compound, this highlights the principle that solvent choice is a powerful tool for morphological control mdpi.com.

| Crystallization Parameter | Effect on Crystal Habit |

| Solvent | Can selectively adsorb to certain crystal faces, altering relative growth rates. |

| Temperature | Affects solubility and nucleation/growth kinetics, influencing crystal size and quality. |

| Cooling Rate | A slower cooling rate generally leads to larger, more well-defined crystals. |

| Additives/Impurities | Can act as "habit modifiers" by selectively binding to specific crystal faces. |

This table outlines general strategies for controlling the crystal habit of organic compounds, which are applicable to this compound.

Tuning of Intermolecular Interaction Strengths

The ability to tune the strength of intermolecular interactions is central to crystal engineering. By modifying the molecular structure of this compound, one can systematically alter the balance of forces that govern its self-assembly.

One approach is to introduce additional functional groups onto the biphenyl scaffold. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the strength of π-π stacking interactions. Similarly, adding more hydrogen bond donors or acceptors could create new hydrogen bonding pathways, potentially leading to different supramolecular architectures.

Another strategy involves co-crystallization with other molecules (co-formers) that can form specific intermolecular interactions with this compound. For example, co-crystallization with a hydrogen bond acceptor could lead to the formation of a new supramolecular synthon, disrupting the typical amide-amide chain and leading to a completely different crystal structure. The use of co-formers has been shown to create diverse supramolecular synthons in related amide-containing systems mdpi.com.

The strength of halogen bonds can also be tuned. Replacing the bromine atom with chlorine or iodine would alter the strength and directionality of the halogen bond, providing another handle for controlling the crystal packing. These modifications allow for a systematic exploration of the energy landscape of crystallization, potentially leading to the discovery of new polymorphic forms with different properties. The tuning of intermolecular non-covalent interactions is a key strategy in the design of organic semiconductor nanowires, demonstrating the importance of this approach in materials science nih.govchemicalbook.com.

Development of Functional Organic Materials (Non-Biological)

The well-defined self-assembly behavior and the potential for engineering its solid-state properties make this compound a promising building block for various non-biological functional organic materials. The research into such materials often focuses on their optical and electronic properties for applications in optoelectronics and solar cells.

The rigid, conjugated biphenyl core suggests potential for applications in organic electronics . Materials that can self-assemble into ordered structures are highly sought after for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), as the charge transport properties are highly dependent on molecular packing. The ability to form ordered one- and two-dimensional structures through hydrogen bonding and π-π stacking could facilitate efficient charge transport.

The presence of the bromine atom opens up possibilities for postsynthetic modification . The carbon-bromine bond can be a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling mdpi.com. This would allow for the synthesis of more complex, extended π-systems directly in the solid state or for the covalent linking of self-assembled structures, enhancing their stability and creating robust, functional materials.

Furthermore, the inherent chirality of a twisted biphenyl system, if resolved into its separate enantiomers, could lead to the development of chiral materials with applications in enantioselective separations or chiroptical devices. The self-assembly of chiral molecules can lead to the formation of helical or other complex chiral superstructures.

While specific applications of this compound have yet to be extensively reported, its molecular design embodies the key principles required for the construction of advanced functional organic materials. Future research in this area is likely to focus on exploiting its unique combination of intermolecular interactions to create materials with novel electronic, optical, and mechanical properties.

Optoelectronic and Photonic Applications (e.g., organic room-temperature phosphorescence, fluorophores)

There is no published data on the optoelectronic or photonic properties of this compound. Research on related structural motifs, such as other brominated biphenyl derivatives, has shown potential for applications like room-temperature phosphorescence, but these findings are not directly applicable to the specified compound.

Chemo-sensing and Recognition Platforms (non-biological)

No studies were found that investigate the use of this compound as a chemo-sensor or in any recognition platforms for non-biological analytes.

Integration into Organic Frameworks (e.g., COFs if applicable)

There is no information available regarding the integration of this compound into covalent organic frameworks (COFs) or other related porous materials.

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis and Chiral Induction

The development of stereoselective synthesis methods is a cornerstone of modern chemistry, enabling the production of single-enantiomer compounds crucial for applications in medicine and materials science. For N-(2-bromophenyl)biphenyl-4-carboxamide, the biphenyl (B1667301) core possesses axial chirality, a type of stereoisomerism arising from restricted rotation around the single bond connecting the two phenyl rings. Future research will increasingly focus on the asymmetric synthesis of this and related compounds.

Key strategies are expected to involve asymmetric Suzuki-Miyaura coupling reactions. nih.govbeilstein-journals.org This can be achieved by employing chiral ligands that coordinate to the palladium catalyst, thereby creating a chiral environment that influences the stereochemical outcome of the C-C bond formation. researchgate.netnih.gov Researchers have demonstrated success in synthesizing axially chiral biaryls with high enantioselectivity using chiral monophosphine ligands. researchgate.netnih.gov Another approach involves the use of a chiral auxiliary attached to one of the reacting partners, which directs the stereochemistry of the coupling reaction before being removed. nih.govyoutube.com The development of novel, highly efficient chiral ligands and auxiliaries specifically tailored for biphenyl carboxamide systems will be a significant area of investigation. nih.govacs.org Furthermore, exploring central-to-axial chirality transfer, where a pre-existing stereocenter on one of the substrates guides the formation of the axial chirality during the coupling, represents a sophisticated and powerful strategy. nih.gov

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Optimizing the synthesis of this compound, which typically involves amide bond formation and a Suzuki-Miyaura cross-coupling, relies on a deep understanding of the reaction kinetics, mechanism, and the behavior of transient intermediates. While traditional monitoring relies on offline techniques like thin-layer chromatography (TLC) and post-reaction analysis, the future lies in the application of advanced in-situ spectroscopic methods for real-time analysis.

Techniques such as ReactIR™ (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry allow chemists to continuously monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. acs.orgselectscience.netmt.com For the amide bond formation step, ReactIR can track the consumption of the carboxylic acid and the appearance of the amide peaks, providing immediate insight into reaction rates and endpoints. mt.comnih.gov For the Suzuki-Miyaura coupling, in-situ Raman spectroscopy has been shown to effectively monitor the reaction's progress, even in complex microwave-promoted systems, by tracking unique vibrational bands of the reactants and products. acs.org Similarly, compact mass spectrometers can be used for real-time monitoring of reaction mixtures, providing rapid structural information about the components. shoko-sc.co.jpscispace.com The integration of these technologies will enable more efficient process development, improved yields, and enhanced safety by providing a detailed, real-time understanding of the reaction dynamics. ubc.caresearchgate.net

Machine Learning and AI in Predicting Properties and Synthesis Pathways

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and materials discovery. For this compound and its derivatives, AI offers powerful tools for both predicting molecular properties and optimizing synthetic routes.

ML models, trained on vast datasets of existing chemical information, can predict a wide range of physicochemical properties for novel compounds, such as solubility, stability, and electronic characteristics, without the need for initial synthesis and testing. nih.govresearchgate.netarxiv.orgnih.gov This predictive capability can accelerate the design of new derivatives with desired functionalities. For instance, quantitative structure-property relationship (QSPR) models can be developed to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, guiding medicinal chemistry efforts. nih.gov

Furthermore, AI is being developed to optimize reaction conditions. Deep learning models can analyze the complex relationships between reactants, catalysts, solvents, and temperatures to predict the optimal conditions for achieving high yields in reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net These models can suggest the best catalyst-solvent-base combination for a specific coupling, potentially reducing the time and resources spent on empirical trial-and-error optimization. rsc.orgchemistryviews.org While some studies highlight the challenges of ML models offering meaningful predictions without sufficient high-quality data, the ongoing development of algorithms and the expansion of experimental datasets promise to make AI an indispensable tool for designing and synthesizing complex molecules like this compound. acs.orgacs.org

Multi-Stimuli Responsive Materials Design

The rigid, functionalizable scaffold of this compound makes it an attractive building block for the creation of "smart" materials that can change their properties in response to external signals. Future research will explore the design of multi-stimuli responsive materials based on this core structure.

Stimuli-responsive materials can react to a variety of triggers, including changes in temperature, pH, light, or the presence of specific ions or molecules. nih.govnih.govmdpi.com By chemically modifying the this compound molecule, it is possible to incorporate responsive moieties. For example, integrating thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could create materials that change their solubility or shape with temperature. researchgate.net The amide bond itself can confer pH-responsiveness, while the biphenyl unit can be functionalized with photo-switchable groups like azobenzenes, enabling light-based control of material properties. researchgate.net The goal is to create sophisticated systems that respond to multiple stimuli, allowing for more complex and controlled behaviors, with potential applications in fields such as drug delivery, soft robotics, and sensors. nih.govresearchgate.net

Synergistic Integration with Other Chemical Disciplines for Novel Functionalities